1-(4-Phenoxyphenyl)-1-dodecanone
Description
1-(4-Phenoxyphenyl)-1-dodecanone is an aromatic ketone characterized by a dodecyl chain (C12) attached to a carbonyl group, which is further linked to a para-phenoxyphenyl moiety. The phenoxyphenyl group introduces steric bulk and electronic effects, while the long alkyl chain enhances lipophilicity, influencing solubility and biological interactions.
Properties
Molecular Formula |
C24H32O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)21-17-19-23(20-18-21)26-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16H2,1H3 |
InChI Key |
WFGSWHINXMJOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-1-dodecanone typically involves the reaction of 4-phenoxybenzaldehyde with a suitable dodecanone derivative. One common method includes the use of a Grignard reagent, where 4-phenoxybenzaldehyde reacts with a dodecyl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of 1-(4-Phenoxyphenyl)-1-dodecanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)-1-dodecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenoxyphenyl compounds.
Scientific Research Applications
1-(4-Phenoxyphenyl)-1-dodecanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-1-dodecanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely C24H30O2 (inferred from structural analogs).
- Molecular Weight : ~362.5 g/mol (estimated).
- Synthesis: May involve Friedel-Crafts acylation of phenoxyphenyl derivatives with lauric acid or bromododecane, similar to methods for 1-(4-Hydroxyphenyl)-1-dodecanone .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(4-Phenoxyphenyl)-1-dodecanone with structurally related aromatic dodecanones:
Key Differences and Implications
Substituent Effects: Phenoxy vs. Hydroxy Groups: The phenoxy group in 1-(4-Phenoxyphenyl)-1-dodecanone increases steric hindrance and reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs like 1-(4-Hydroxyphenyl)-1-dodecanone. This may lower water solubility but enhance lipid membrane permeability . Alkyl Chain Length: Compared to shorter-chain analogs (e.g., 1-(4-phenoxyphenyl)ethan-1-one, MW 212.25 ), the dodecyl chain in the target compound significantly increases logP (estimated ~8–10), favoring applications in lipid-based drug delivery systems .
Synthetic Complexity: Introducing a phenoxy group requires selective etherification, as seen in the synthesis of 1-(4-Butoxy-2-hydroxyphenyl)-1-dodecanone . This step adds complexity compared to simpler phenyl or hydroxy derivatives.
Biological Activity: Hydroxy-substituted analogs (e.g., [8]-Paradol) exhibit anti-inflammatory activity via lipoxygenase and cyclooxygenase inhibition . The phenoxy variant may lack direct enzyme interaction due to reduced hydrogen bonding but could act as a prodrug or surfactant enhancer .
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